COX-2 Inhibition Potency: 2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide Versus Celecoxib
In a direct in vitro enzymatic assay, 2-fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide inhibited recombinant human COX-2 with an IC₅₀ of approximately 0.04 µM, a value comparable to the clinically approved selective COX-2 inhibitor celecoxib, which was tested under identical assay conditions . No significant inhibition of COX-1 was observed at concentrations up to 10 µM, suggesting a selectivity window that mirrors the profile of celecoxib .
| Evidence Dimension | In vitro COX-2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 0.04 µM (40 nM) |
| Comparator Or Baseline | Celecoxib – IC₅₀ ≈ 0.04 µM (40 nM) |
| Quantified Difference | Comparable potency (within same order of magnitude; no statistically significant difference reported) |
| Conditions | Recombinant human COX-2 enzymatic assay; compound pre-incubated with enzyme 10 min prior to arachidonic acid addition; product formation measured by ELISA |
Why This Matters
A procurement decision for a COX-2 inhibitor probe compound can be guided by the observation that 2-fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide achieves potency comparable to the gold-standard drug celecoxib, while offering a distinct pyridine-4-carboxamide scaffold that may circumvent intellectual-property constraints or provide a different selectivity fingerprint.
